molecular formula C19H23NO B14564483 N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide CAS No. 61455-19-4

N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide

Cat. No.: B14564483
CAS No.: 61455-19-4
M. Wt: 281.4 g/mol
InChI Key: XHZWAZUADBDUQU-UHFFFAOYSA-N
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Description

N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide is an organic compound with the molecular formula C19H23NO It is a formamide derivative characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 2-methyl-4,4-diphenylpentan-2-yl group

Properties

CAS No.

61455-19-4

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-methyl-4,4-diphenylpentan-2-yl)formamide

InChI

InChI=1S/C19H23NO/c1-18(2,20-15-21)14-19(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H,20,21)

InChI Key

XHZWAZUADBDUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C1=CC=CC=C1)C2=CC=CC=C2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide typically involves the reaction of 2-methyl-4,4-diphenylpentan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Similar in structure but with different substituents on the phenyl ring.

    N-Methylformamide: A simpler formamide derivative with a single methyl group.

Uniqueness

N-(2-Methyl-4,4-diphenylpentan-2-yl)formamide is unique due to its bulky 2-methyl-4,4-diphenylpentan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler formamide derivatives and contributes to its specific applications in research and industry.

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